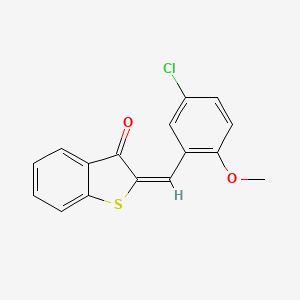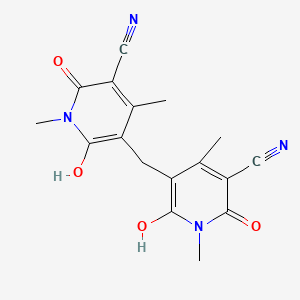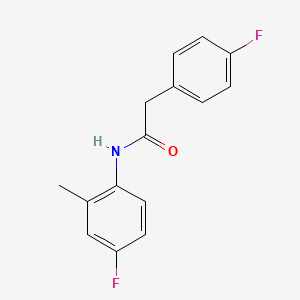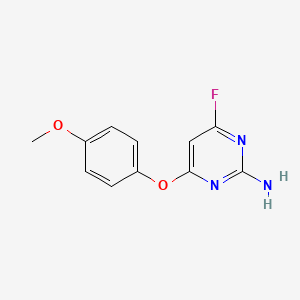![molecular formula C19H22N4O2 B5879134 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, also known as DMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCB is a derivative of hydrazine, which is a well-known compound used in the synthesis of different organic compounds.
Wirkmechanismus
The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is not fully understood. However, studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can induce apoptosis (programmed cell death) in cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In neurodegenerative disorders, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases.
Biochemical and Physiological Effects
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can induce cell cycle arrest and inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, which makes it a promising compound for future research. However, one of the limitations of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate. One of the areas where 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can be further studied is cancer treatment. More studies are needed to determine the exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate and its potential use in combination with other anti-cancer drugs. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can be further studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the potential toxicity of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate and its safety for use in clinical settings.
Synthesemethoden
The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate followed by the reaction with diaminomethylene carbonyl chloride. The final product obtained is 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, which is a white crystalline solid. The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields. One of the primary areas where 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been researched is cancer treatment. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has anti-cancer properties and can inhibit the growth of cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)15-8-6-14(7-9-15)17(24)25-16-10-4-13(5-11-16)12-22-23-18(20)21/h4-12H,1-3H3,(H4,20,21,23)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVBEPWLZAGPX-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}phenyl 4-tert-butylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)

![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)

![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)